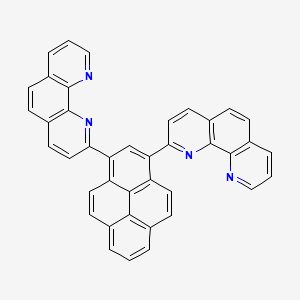
1,10-Phenanthroline, 2,2'-(1,3-pyrenediyl)bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,10-Fenantrolina, 2,2'-(1,3-pirenil)bis- es un compuesto orgánico complejo que pertenece a la familia de los derivados de la fenantrolina. Este compuesto se caracteriza por la presencia de un grupo pireno, que es un hidrocarburo aromático policíclico, unido a dos unidades de fenantrolina. La estructura única de este compuesto lo convierte en un tema interesante para varios estudios científicos, particularmente en los campos de la química de coordinación, la fotofísica y la ciencia de los materiales.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 1,10-Fenantrolina, 2,2'-(1,3-pirenil)bis- normalmente implica la reacción de 1,10-fenantrolina con un derivado de pireno bajo condiciones específicas. Un método común implica el uso de una reacción de acoplamiento donde el derivado de pireno se funcionaliza con grupos reactivos como haluros o ácidos borónicos, que luego reaccionan con 1,10-fenantrolina en presencia de un catalizador de paladio. La reacción se suele llevar a cabo en un disolvente orgánico como tolueno o dimetilformamida (DMF) a temperaturas elevadas (alrededor de 80-100 °C) durante varias horas .
Métodos de Producción Industrial
Esto incluiría la optimización de las condiciones de reacción para aumentar el rendimiento y la pureza, el uso de reactores de flujo continuo para un mejor control de los parámetros de reacción y la aplicación de técnicas de purificación como la recristalización o la cromatografía para aislar el producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones
1,10-Fenantrolina, 2,2'-(1,3-pirenil)bis- se somete a varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes fuertes como el permanganato de potasio o el trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Las unidades de fenantrolina pueden sufrir reacciones de sustitución en las que los átomos de hidrógeno son reemplazados por otros grupos funcionales como haluros, alquilo o arilo
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Halogenación utilizando bromo o cloro en presencia de un catalizador.
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados de quinona, mientras que las reacciones de sustitución pueden producir varios derivados halogenados o alquilados de la fenantrolina .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
El mecanismo de acción de 1,10-Fenantrolina, 2,2'-(1,3-pirenil)bis- implica su capacidad de coordinarse con iones metálicos a través de los átomos de nitrógeno de las unidades de fenantrolina. Esta coordinación puede conducir a la formación de complejos estables que exhiben propiedades fotofísicas y electroquímicas únicas. En sistemas biológicos, el compuesto puede intercalarse con el ADN, interrumpiendo su estructura e inhibiendo la actividad de las enzimas involucradas en la replicación y reparación del ADN .
Comparación Con Compuestos Similares
Compuestos Similares
1,10-Fenantrolina: Un derivado más simple sin el grupo pireno, comúnmente utilizado como ligando en la química de coordinación.
2,2'-Bipiridina: Otro ligando bidentado similar a la 1,10-fenantrolina pero con una estructura diferente.
Fenantreno: El hidrocarburo padre de la 1,10-fenantrolina, sin los átomos de nitrógeno.
Unicidad
1,10-Fenantrolina, 2,2'-(1,3-pirenil)bis- es único debido a la presencia del grupo pireno, que imparte propiedades fotofísicas adicionales como la fluorescencia. Esto lo hace particularmente útil en aplicaciones que requieren absorción y emisión de luz, como en el desarrollo de OLED y otros dispositivos fotónicos .
Propiedades
Número CAS |
646034-87-9 |
|---|---|
Fórmula molecular |
C40H22N4 |
Peso molecular |
558.6 g/mol |
Nombre IUPAC |
2-[3-(1,10-phenanthrolin-2-yl)pyren-1-yl]-1,10-phenanthroline |
InChI |
InChI=1S/C40H22N4/c1-4-23-12-16-29-31(33-18-14-27-10-8-25-6-2-20-41-37(25)39(27)43-33)22-32(30-17-13-24(5-1)35(23)36(29)30)34-19-15-28-11-9-26-7-3-21-42-38(26)40(28)44-34/h1-22H |
Clave InChI |
IDBJYOOPXIIMNZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=C1)C=CC4=C(C=C(C(=C43)C=C2)C5=NC6=C(C=CC7=C6N=CC=C7)C=C5)C8=NC9=C(C=CC1=C9N=CC=C1)C=C8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(4-Nitrophenyl)hydrazinylidene]-2-[(E)-(propylimino)methyl]cyclohexa-2,5-dien-1-one](/img/structure/B12590961.png)
![7-(4-Methoxyphenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B12590969.png)
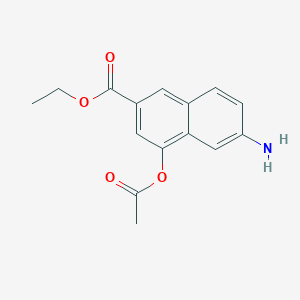
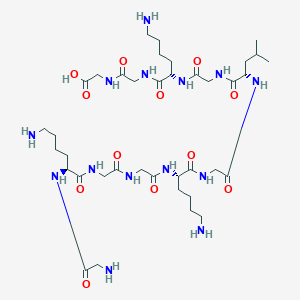
![Peroxide, difluoro[4-(4-propylcyclohexyl)phenyl]methyl 1,1-dimethylethyl](/img/structure/B12590981.png)
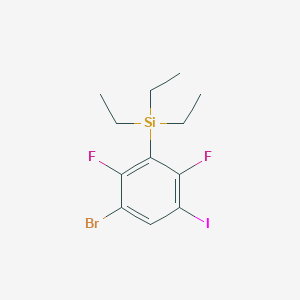
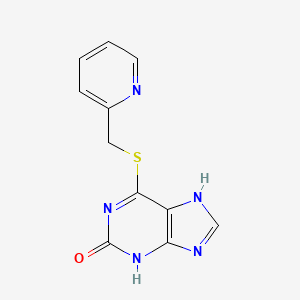
![4-cyano-N-[2-(dimethylamino)ethyl]benzenesulfonamide](/img/structure/B12590993.png)

![Acetamide, N-[2-(4-hydroxybenzoyl)naphtho[2,1-b]furan-1-yl]-](/img/structure/B12591002.png)
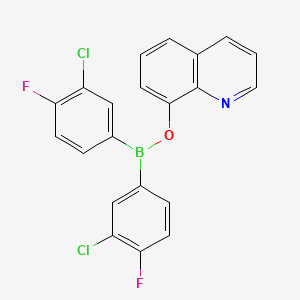
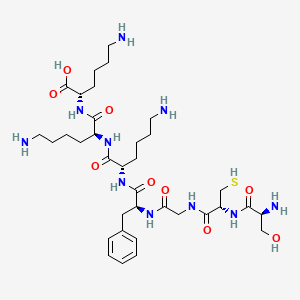
![N-[(1R,2S)-2-Cyanocyclopentyl]butanamide](/img/structure/B12591028.png)
